(3-Isobutylisoxazol-5-yl)methanol CAS number 71502-42-6
(3-Isobutylisoxazol-5-yl)methanol CAS number 71502-42-6
Executive Summary
(3-Isobutylisoxazol-5-yl)methanol (CAS 71502-42-6) is a functionalized heterocyclic building block critical in modern medicinal chemistry.[1] Belonging to the class of 3,5-disubstituted isoxazoles, this compound features a lipophilic isobutyl group at the 3-position and a reactive hydroxymethyl handle at the 5-position.[1]
The isoxazole ring serves as a robust bioisostere for carboxylic acids and esters, offering improved metabolic stability and altered hydrogen-bonding potential. This guide details the physicochemical profile, a self-validating synthetic workflow based on [3+2] cycloaddition, and the downstream derivatization logic for integrating this scaffold into drug discovery campaigns.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
The following data summarizes the core physicochemical attributes of the compound. Researchers should utilize these values for stoichiometric calculations and analytical method development.
| Property | Value | Note |
| Chemical Name | (3-Isobutylisoxazol-5-yl)methanol | IUPAC |
| CAS Number | 71502-42-6 | |
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.20 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Depends on purity/temp |
| Solubility | DMSO, Methanol, Dichloromethane, Ethyl Acetate | Lipophilic/Polar balance |
| pKa (Conj.[1][2] Acid) | ~ -2.0 to -3.0 (Isoxazole N) | Weakly basic |
| LogP (Predicted) | ~ 1.5 - 1.8 | Moderate lipophilicity |
| Storage | 2–8°C, Inert Atmosphere (Argon/N₂) | Hygroscopic potential |
Core Synthesis Logic: The [3+2] Cycloaddition Strategy
The most authoritative and scalable route to 3,5-disubstituted isoxazoles is the 1,3-Dipolar Cycloaddition of a nitrile oxide with an alkyne. This method ensures high regioselectivity, favoring the 3,5-isomer over the 3,4-isomer due to steric and electronic control.
Mechanistic Pathway[1][7]
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Precursor Generation: Isovaleraldehyde is converted to its oxime.
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Activation: The oxime is chlorinated (typically with N-Chlorosuccinimide, NCS) to form the hydroximoyl chloride.
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In Situ Dipole Formation: Treatment with a mild base (Triethylamine) eliminates HCl, generating the reactive isobutyl nitrile oxide .
-
Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with propargyl alcohol to yield the target isoxazole.[3]
Figure 1: Regioselective synthesis pathway via nitrile oxide cycloaddition.[1]
Detailed Experimental Protocol
This protocol is designed to be self-validating . The user must monitor specific checkpoints (TLC, Color Change) to ensure the intermediate species are generating correctly before proceeding.
Reagents
-
Isovaleraldehyde (CAS 590-86-3)[1]
-
N-Chlorosuccinimide (NCS)[1]
-
Triethylamine (Et₃N)[1]
-
Solvents: DMF (anhydrous), Dichloromethane (DCM), Water.
Step-by-Step Methodology
Phase 1: Oxime Generation[1]
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Dissolve Isovaleraldehyde (1.0 eq) in a 1:1 mixture of Ethanol/Water.
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Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
-
Stir at Room Temperature (RT) for 2 hours.
-
Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.
-
Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude oxime.
Phase 2: Cycloaddition (One-Pot from Oxime)[1]
-
Dissolve the crude Oxime (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Add NCS (1.1 eq) portion-wise at 0°C.
-
Stir for 1 hour at RT.
-
Mechanistic Insight: This converts the oxime to the hydroximoyl chloride. The reaction is often slightly exothermic.
-
-
Cool the solution back to 0°C.
-
Add Propargyl alcohol (1.2 eq) to the mixture.
-
Critical Step: Add Triethylamine (1.2 eq) dissolved in a small amount of DMF dropwise over 30 minutes.
-
Why? Slow addition prevents the dimerization of the unstable nitrile oxide (furoxan formation) and favors reaction with the alkyne.
-
-
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
Validation Check: LC-MS should show the product mass (M+H = 156.2).[1]
-
Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF. Dry and concentrate.
-
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Reactivity & Derivatization Logic
The 5-hydroxymethyl group is a versatile "chemical handle."[1] In drug discovery, this group is rarely the endpoint; it is usually transformed to link the isoxazole core to other pharmacophores.
Key Transformations
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Oxidation: Conversion to the aldehyde (Swern/Dess-Martin) allows for reductive amination, introducing nitrogen-containing motifs.[1]
-
Halogenation: Conversion to the chloride (SOCl₂) or bromide (PBr₃) creates an electrophile for alkylation reactions (e.g., S_N2 displacement by amines or thiols).
-
Etherification: Williamson ether synthesis to extend the carbon chain.
Figure 2: Functionalization tree for the hydroxymethyl handle.[1]
Applications in Drug Discovery[2][6][7][12]
Bioisosterism
The 3,5-disubstituted isoxazole ring is a classical bioisostere for:
-
Furan/Pyrrole rings: Improved oxidative stability.
-
Amide bonds: The N-O bond mimics the dipole of a peptide bond, potentially improving membrane permeability.
-
Pyridine rings: Similar geometry but different basicity.
Scaffold Utility
The isobutyl group at position 3 provides a specific hydrophobic interaction, often occupying "lipophilic pockets" in receptor binding sites (e.g., GABA receptors, Glutamate receptors, or Kinase ATP pockets). The 5-hydroxymethyl group serves as the vector to extend into the solvent-exposed region or to link to a polar "warhead."[1]
Safety & Handling
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Precursors: Hydroxylamine hydrochloride is corrosive and a potential sensitizer. Propargyl alcohol is toxic and flammable.
-
Reaction Safety: The generation of nitrile oxides involves exothermic steps. The addition of base must be controlled to prevent thermal runaway.
-
PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. All reactions involving volatile alkyl halides or propargyl alcohol must be performed in a fume hood.
References
-
Sigma-Aldrich. (3-Isobutylisoxazol-5-yl)methanol Product Sheet. Link
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Das, S. & Chanda, K. (2021).[3][5] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 71502-42-6. Link
-
Matrix Scientific. Chemical Properties of (3-Isobutylisoxazol-5-yl)methanol. Link
-
ResearchGate. Design, Synthesis, and Reactivity Study of Isoxazole Derivatives. Link
Sources
- 1. 78934-75-5|(3-(sec-Butyl)isoxazol-5-yl)methanol|BLD Pharm [bldpharm.com]
- 2. (2-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 12808792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
